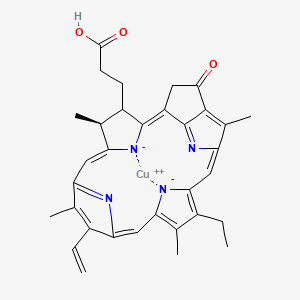

Cu(II) Pyropheophorbide a

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H32CuN4O3 |

|---|---|

Molecular Weight |

596.2 g/mol |

IUPAC Name |

copper;3-[(21S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,24-diaza-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaen-22-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O3.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H3,34,35,36,37,38,39,40);/q;+2/p-2/t17-,21?;/m0./s1 |

InChI Key |

YKIQPNCLKKFXMV-JJTBHEEUSA-L |

Isomeric SMILES |

CCC1=C2C=C3C(=C4C(=O)CC(=C5C([C@@H](C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |

Canonical SMILES |

CCC1=C2C=C3C(=C4C(=O)CC(=C5C(C(C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cu Ii Pyropheophorbide a

Strategies for Copper(II) Ion Chelation within the Pyropheophorbide a Macrocycle

The incorporation of a copper(II) ion into the pyropheophorbide a macrocycle is a critical step in the formation of Cu(II) pyropheophorbide a. This process, known as metalation, can be achieved through various protocols, each with its own mechanistic nuances and kinetic profile.

Direct Metalation Protocols and Optimization

Direct metalation involves the reaction of a pyropheophorbide a derivative, often the methyl ester (PPME), with a copper(II) salt. nih.govresearchgate.net A common method involves dissolving the pyropheophorbide a derivative in a suitable solvent or solvent mixture, such as water-DMF (2:1 v/v), and then introducing a Cu(II) salt. nih.govresearchgate.netrsc.org The reaction progress can be monitored by observing changes in the absorption spectrum and fluorescence quenching of the pyropheophorbide a derivative. nih.govresearchgate.netresearchgate.netrsc.org

Optimization of these protocols is crucial for achieving high yields and purity. Factors that can be adjusted include the choice of copper salt (e.g., CuCl₂), solvent system, reaction temperature, and the molar ratio of the reactants. For instance, a simple, one-pot chelation strategy has been developed for the stable association of pyropheophorbide-lipid conjugates with ⁶⁴Cu, which is significant for applications like quantitative tracking. thno.org The development of efficient synthetic methods that avoid laborious steps like cryogenic processing and chromatography is a key focus, particularly for large-scale preparations. acs.orgresearchgate.net

A notable advancement in the synthesis of related compounds, such as hexyloxy pyropheophorbide-a (HPPH), involves a two-step process from a raw material lacking the exocyclic ring. acs.org This method utilizes a Dieckmann condensation followed by thermal decarboxylation in the same high-boiling solvent, streamlining the production of pyropheophorbide a derivatives. acs.orggoogle.com

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product | Reference |

| Pyropheophorbide-a methyl ester (PPME) | Cu²⁺ ions | water-DMF (2:1 v/v) | Time-resolved decay of fluorescence | This compound methyl ester | nih.govrsc.org |

| Chlorin (B1196114) e₆ trimethyl ester | Base, then heat | High-boiling aromatic solvent (e.g., collidine) | Dieckmann condensation and thermal decarboxylation | Pyropheophorbide a | google.comgoogle.com |

| Pyropheophorbide-a-lipid conjugate | ⁶⁴Cu | - | One-pot chelation | ⁶⁴Cu-Pyropheophorbide-a-lipid | thno.org |

Mechanistic and Kinetic Studies of Copper(II) Incorporation

The incorporation of copper(II) into the porphyrin macrocycle is a complex process that has been the subject of detailed mechanistic and kinetic investigations. jst.go.jpnih.govscispace.com The mechanism generally involves a pre-equilibrium where the porphyrin ring undergoes deformation, followed by a rate-determining step. jst.go.jpnih.govscispace.com

Studies have identified the formation of an intermediate "sitting-atop" (SAT) complex, where the copper(II) ion coordinates with two of the pyrrolenine nitrogens of the porphyrin ring while two protons remain on the other pyrrole (B145914) nitrogens. jst.go.jpnih.govscispace.com This SAT complex has been detected and characterized in solvents with low Brønsted basicity, such as acetonitrile (B52724). jst.go.jpnih.govscispace.com The structure of the Cu(II)-SAT complex suggests an axially elongated and equatorially distorted six-coordinate geometry. jst.go.jpnih.gov

The rate of the metalation reaction is influenced by several factors, including the nature of the solvent and the presence of Brønsted bases. The rate-determining step in the subsequent deprotonation of the Cu(II)-SAT complex is the attack of a base on the proton of the pyrrole nitrogen. jst.go.jpnih.govscispace.com For the complexation of pyropheophorbide-a methyl ester (PPME) with Cu(II) in a water-DMF mixture, a bimolecular reaction rate law was determined, with a rate constant of 650 ± 90 M⁻¹ s⁻¹ at 298 K. nih.govrsc.org The kinetics of copper(II) incorporation can also be accelerated by the presence of reducing agents. acs.org

Synthetic Pathways for Advanced Pyropheophorbide a Derivatives

The versatile structure of pyropheophorbide a allows for a wide range of chemical modifications, leading to the synthesis of advanced derivatives with tailored properties for various applications.

Conjugation Chemistry for Bioconjugates and Hybrid Materials

The carboxylic acid group at the C17³ position of pyropheophorbide a serves as a convenient handle for conjugation to various biomolecules and materials. thno.orgnih.govacs.org This is typically achieved through amide bond formation, often activated by coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC). thno.org

Peptides: Pyropheophorbide a has been conjugated to peptides to enhance its targeting capabilities. nih.govacs.orgnih.govrsc.org For instance, conjugation with cyclic RGD peptides, which bind to integrins, can improve tumor-specific delivery. nih.govacs.org To further improve properties like water solubility and reduce non-specific uptake, hydrophilic linkers such as polyethylene (B3416737) glycol (PEG) are often incorporated between the pyropheophorbide a and the peptide. thno.orgnih.govacs.orgresearchgate.net Self-assembling peptide-pyropheophorbide conjugates have also been developed to create biomimetic light-harvesting systems. nih.gov

Steroidal Frameworks: Conjugates of pyropheophorbide a with steroidal androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) have been synthesized. bmc-rm.orgisuct.ruisuct.ru These bifunctional and trifunctional conjugates, sometimes incorporating a lipophilic hexadecyl chain via an L-lysine linker, are designed to target specific receptors. bmc-rm.orgisuct.ruisuct.ru The interaction and mutual influence of the steroidal and macrocyclic fragments have been studied using NMR spectroscopy and molecular modeling. bmc-rm.orgisuct.ruisuct.ru

Carborane Clusters & Fullerene Hexakis Adducts: While direct conjugation with carborane clusters was not extensively detailed in the provided results, the synthesis of a pyropheophorbide-a-fullerene hexakis adduct has been reported. acs.org In this modular system, the fullerene acts as a carrier, allowing for the attachment of multiple pyropheophorbide a units. acs.org

Polyethylene Glycol (PEG): PEGylation is a common strategy to improve the hydrophilicity and pharmacokinetic properties of pyropheophorbide a. thno.orgresearchgate.netnih.govconsensus.app Pyropheophorbide-a-loaded PEG-poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been fabricated for drug delivery applications. nih.gov

Structural Modifications and Analog Synthesis

Beyond conjugation, the pyropheophorbide a macrocycle itself can be chemically modified to synthesize a variety of analogs with altered properties.

HPPH (2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a): HPPH is a significant derivative of pyropheophorbide a. Its synthesis often starts from chlorophyll-a or its derivatives like chlorin e₆ trimethyl ester. google.comgoogle.com A key step is the conversion of the vinyl group at the 3-position to a 1-hexyloxyethyl group. google.comnih.govacs.org Efficient synthetic methods have been developed to produce HPPH on a larger scale, avoiding cumbersome purification steps. acs.orgresearchgate.netgoogle.comjustia.com Structural and epimeric isomers of HPPH have also been synthesized and studied. acs.org

Methyl Esters: The methyl ester of pyropheophorbide a (often referred to as methyl pyropheophorbide-a or PPME) is a common starting material for many synthetic transformations. nih.govrsc.orgsioc-journal.cnsioc-journal.cnresearchgate.netresearchgate.netsioc-journal.cn It is typically derived from the degradation of chlorophyll-a. sioc-journal.cn The esterification of the carboxylic acid group can influence the solubility and biological interactions of the molecule. nih.gov

Further structural modifications include:

Advanced Spectroscopic and Analytical Characterization of Cu Ii Pyropheophorbide a Complexes

Electronic Absorption and Emission Spectroscopy Investigations

UV-Visible Absorption Spectral Analysis and Perturbations upon Metalation

The complexation of pyropheophorbide a (PPa) and its derivatives, such as pyropheophorbide-a methyl ester (PPME), with copper(II) ions leads to distinct and characteristic changes in the electronic absorption spectrum. rsc.org The free PPa ligand, a chlorin (B1196114), typically exhibits an intense Soret band (or B band) in the blue region of the spectrum (around 400-420 nm) and several weaker Q bands in the green to red region (500-670 nm). researchgate.netomlc.org

Upon the insertion of Cu(II) into the porphyrin-like core, significant perturbations in these absorption bands are observed. nih.gov Studies on PPME in a water-DMF mixed solvent system show that the introduction of Cu(II) ions causes a noticeable change in the absorption spectrum. rsc.orgresearchgate.net The Soret band undergoes a blue shift, while the Q bands also shift and change in relative intensity. For instance, in one study, the Soret peak of PPME shifted from 413 nm to 403 nm, and the main Q band shifted from 672 nm to 655 nm upon complexation with copper. This spectral shift serves as a clear indicator of metallochlorin formation. researchgate.net The Vilsmeier-Haack formylation of porphyrins is often carried out on robust metal complexes like those of Cu(II) because they remain stable under the required acidic conditions. researchgate.net The coordination saturation of the four-coordinate state of the Cu(II) cation in these complexes prevents the axial coordination of solvents, which can significantly affect their spectral properties. researchgate.net

These changes arise from the interaction of the copper d-orbitals with the π-system of the chlorin macrocycle, altering the energy levels of the molecular orbitals involved in the electronic transitions. The precise positions and intensities of the new bands in the Cu(II) pyropheophorbide a spectrum are sensitive to the solvent environment and the specific axial ligands that may coordinate to the central metal ion.

Table 1: UV-Visible Absorption Maxima (λ_max) Perturbations upon Copper(II) Metalation of Pyropheophorbide-a Methyl Ester (PPME)

| Compound | Solvent System | Soret Band (nm) | Qy Band (nm) |

| PPME (Free Base) | water–DMF (2:1, v/v) | 413 | 672 |

| Cu(II)-PPME | water–DMF (2:1, v/v) | 403 | 655 |

Data sourced from Ghosh et al., 2010. researchgate.net

Fluorescence Spectroscopy and Quenching Phenomena Associated with Copper(II) Coordination

Pyropheophorbide a is a highly fluorescent molecule, a property stemming from its aromatic macrocyclic structure. omlc.org However, the introduction of a paramagnetic Cu(II) ion into the macrocycle leads to a dramatic and efficient quenching of this fluorescence. rsc.orgnih.gov This phenomenon is a hallmark of the formation of the Cu(II)-PPa complex. researchgate.net The quenching is so effective that upon the addition of Cu(II) ions to a PPME solution, a nearly 100-fold decrease in fluorescence intensity can be observed. researchgate.net

The primary mechanism for this quenching is the presence of the unpaired d-electron on the Cu(II) ion (a d⁹ metal center). This paramagnetic center introduces new non-radiative decay pathways for the excited state of the chlorin macrocycle, promoting rapid intersystem crossing to the triplet state or direct relaxation to the ground state without the emission of a photon. worldscientific.com The process involves both dynamic (collisional) and static quenching, where the latter involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (Cu(II)). worldscientific.com

The quenching effect is highly selective for copper(II) ions. researchgate.netresearchgate.net Studies comparing the effects of various metal ions (including Na⁺, K⁺, Mg²⁺, Ca²⁺, Ni²⁺, and Zn²⁺) on the fluorescence of PPME demonstrated that only Cu(II) caused significant and rapid quenching. researchgate.net This selectivity makes pyropheophorbide a derivatives potential fluorescent sensors for the detection of micromolar concentrations of Cu(II). rsc.orgnih.gov

Time-Resolved Fluorescence and Photoluminescence Studies

Time-resolved fluorescence measurements provide deeper insight into the dynamics of the excited state and confirm the quenching mechanism. For the free pyropheophorbide a ligand, the fluorescence decay occurs on a nanosecond timescale. mdpi.com For example, pyropheophorbide-a itself has an average fluorescence lifetime (τ) of approximately 8.36 ns. mdpi.com

Upon complexation with Cu(II), the fluorescence lifetime is drastically shortened. rsc.org The quenching process is time-resolved, with the fluorescence decay occurring on a timescale of minutes to hours, depending on the concentration of the copper cation. researchgate.netnih.gov The rate of this metallochlorin formation can be quantified; for the reaction between PPME and Cu(II) in a water-DMF solution at 298 K, a bimolecular reaction rate constant was determined to be 650 ± 90 M⁻¹s⁻¹. rsc.orgnih.gov Time-resolved photoluminescence studies on related PPa nanocomposites have also shown that efficient electron transfer processes lead to a shortened fluorescence lifetime, which is analogous to the quenching observed in the Cu(II) complex. mdpi.com This rapid decay confirms the introduction of highly efficient non-radiative de-excitation channels by the coordinated copper ion. bmglabtech.com

Magnetic Resonance Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State and Environment Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like the Cu(II) ion. libretexts.org As Cu(II) has an unpaired electron (S=1/2), it is EPR-active. nih.gov The EPR spectrum of this compound provides detailed information about the electronic ground state, the geometry of the coordination sphere, and the nature of the atoms ligated to the copper ion. researchgate.netresearchgate.net

Copper(II) complexes typically exhibit anisotropic EPR spectra, from which the principal values of the g-tensor (g‖ and g⊥) and the copper hyperfine coupling tensor (A‖ and A⊥) can be extracted. libretexts.org These parameters are sensitive to the ligand field. For Cu(II) in a square planar or axially elongated octahedral geometry, as is expected for Cu(II)-PPa, the unpaired electron resides in the d(x²-y²) orbital. libretexts.org This leads to a characteristic axial spectrum where g‖ > g⊥ > 2.0023. researchgate.net

The hyperfine splitting pattern can confirm the coordination environment. The nuclear spin of copper (I=3/2) splits the g‖ and g⊥ signals into four lines. libretexts.org Furthermore, superhyperfine coupling can be observed if the copper ion is coordinated to nuclei with a non-zero nuclear spin, such as the four nitrogen atoms of the pyropheophorbide macrocycle (¹⁴N, I=1). This would result in additional splitting of the copper hyperfine lines, providing direct evidence of the Cu-N bonds. libretexts.org Analysis of these parameters allows for a complete characterization of the spin state and the immediate coordination environment of the copper(II) center within the complex. rsc.org

Table 2: Typical EPR Parameters for a Cu(II) Complex with a d(x²-y²) Ground State

| Parameter | Description | Typical Value | Interpretation |

| g-tensor | Reflects the interaction of the unpaired electron with the external magnetic field. | g‖ > g⊥ > 2.0023 | Characteristic of an axial or elongated octahedral geometry. |

| A-tensor | Describes the hyperfine interaction between the electron spin and the copper nuclear spin (I=3/2). | A‖ > A⊥ | Anisotropy reflects the asymmetry of the electron's orbital. |

| Superhyperfine Coupling | Interaction with ligand nuclei (e.g., ¹⁴N, I=1). | Splitting into 2nI+1 lines (e.g., 9 lines for 4 equivalent N atoms). | Confirms coordination to specific ligand atoms. |

This table represents generalized data for typical Cu(II) complexes relevant to the expected structure of this compound. libretexts.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Diffusion-Ordered Spectroscopy (DOSY NMR) for Structural and Solution State Analysis

While the paramagnetism of the Cu(II) ion typically leads to significant broadening of NMR signals, making high-resolution spectra difficult to obtain, NMR can still be a valuable tool. uni-muenchen.de In some cases, electron spin relaxation times are sufficiently fast to allow the observation of broadened but informative ¹H NMR spectra. uni-muenchen.de More commonly, NMR is used to characterize the diamagnetic free-base pyropheophorbide a ligand or its complexes with diamagnetic metals (like Zn(II)) before or after copper insertion/removal. researchgate.net Recently, the structure of a complex conjugate involving pyropheophorbide a, cystine, and copper ions was successfully characterized using NMR and mass spectrometry. acs.orgnih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures and studying the formation of supramolecular complexes in solution. researchgate.netrsc.org DOSY separates the NMR signals of different species based on their translational diffusion coefficients, which generally correlate with their size and molecular weight. nih.gov This method can be used to confirm the formation of the this compound complex by showing that the NMR signals of the pyropheophorbide a ligand have the same diffusion coefficient as the complex, which would be different from that of the free ligand. researchgate.net It is particularly effective for analyzing the composition of reaction products and confirming the structures of supramolecular assemblies in solution. core.ac.uk

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry serves as a cornerstone for the precise determination of molecular weight and confirmation of the structure of this compound. Soft ionization techniques are particularly crucial for analyzing this non-volatile, thermally labile metalloporphyrin without inducing significant fragmentation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of metalloporphyrins like this compound. researchgate.netmdpi.com This method involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule into the gas phase as a singly charged ion, typically [M]⁺ or [M+H]⁺. core.ac.uk The time it takes for the ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z), allowing for accurate molecular weight determination. researchgate.net

For this compound, the expected monoisotopic mass of the neutral complex C₃₃H₃₂CuN₄O₃ is approximately 595.18 g/mol . In a MALDI-TOF spectrum, the most prominent peak would correspond to the molecular ion [C₃₃H₃₂⁶³CuN₄O₃]⁺ at m/z 595.18. The characteristic isotopic pattern of copper (⁶³Cu at ~69.2% and ⁶⁵Cu at ~30.8% abundance) would result in a distinct signal at m/z 597.18 for the ⁶⁵Cu isotope, providing definitive evidence of the presence of copper in the complex. jst.go.jp

The choice of matrix is critical to avoid interference and unwanted side reactions. Protic matrices can sometimes interfere with Lewis acidic analytes, potentially leading to demetallation or complexation with the matrix itself. researchgate.net Therefore, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used, though careful optimization of laser fluence is necessary to prevent in-source fragmentation. researchgate.netresearchgate.net High laser irradiance can lead to the loss of peripheral substituents, which, while complicating the spectrum, can also provide structural information. researchgate.net

Table 1: Expected MALDI-TOF Data for this compound An interactive table providing expected m/z values for the primary isotopic peaks of the molecular ion.

| Ion | Chemical Formula | Isotope | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|---|

| [M]⁺ | C₃₃H₃₂CuN₄O₃ | ⁶³Cu | 595.18 | ~100 |

Electrospray Ionization (ESI) is another soft ionization technique highly suited for analyzing this compound. It is readily coupled with liquid chromatography (HPLC), allowing for the analysis of complex mixtures and the confirmation of purity. psu.edunih.gov In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This compound is typically observed as the protonated molecular ion, [M+H]⁺. nih.gov

Analysis of bright green table olives using HPLC-ESI-QTOF-MS/MS has successfully identified Cu-pyropheophorbide a, observing the molecular ion [M]⁺ at m/z 595.1765 and the protonated molecule [M+H]⁺ at m/z 596.1835. nih.gov

It is important to note that the conditions within the ESI source can sometimes lead to redox reactions, such as the reduction of Cu(II) to Cu(I). nih.gov This would be observable as a mass shift in the spectrum and must be considered during data interpretation. capes.gov.br

Table 2: Representative ESI-MS/MS Fragmentation Data for this compound An interactive table detailing observed fragmentation patterns from related copper chlorophylls (B1240455).

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Neutral Loss | Inferred Structural Moiety Lost | Reference |

|---|---|---|---|---|---|

| 596.18 ([M+H]⁺) | Variable | 581.16 | -15 | Methyl group (-CH₃) | nih.gov |

| 596.18 ([M+H]⁺) | Variable | 567.14 | -29 | Ethyl group (-C₂H₅) | nih.gov |

X-ray Based Spectroscopic Methods for Electronic and Geometric Structure

X-ray spectroscopic methods are indispensable for directly probing the electronic configuration of the central copper ion and the precise geometric arrangement of the coordinating nitrogen atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of the absorbing atom. For this compound, analysis of the Cu K-edge provides detailed information about the oxidation state, coordination geometry, and bond lengths of the copper center. researchgate.netrsc.org

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination symmetry. For a typical square-planar Cu(II) complex with D₄h symmetry, the XANES spectrum exhibits a weak pre-edge feature corresponding to the formally forbidden 1s → 3d transition. nih.gov A more intense feature on the rising edge, often around 8985-8986 eV, is assigned to a 1s → 4p₂ shakedown transition, which is characteristic of a square-planar Cu-N₄ structure. researchgate.netnih.gov The energy position of these features confirms the +2 oxidation state of the copper ion. researchgate.netrsc.org Theoretical studies and comparisons with model compounds are essential for the precise assignment of these transitions. aps.org

The Extended X-ray Absorption Fine Structure (EXAFS) region contains oscillatory signals that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data provides highly accurate information on the number, type, and distance of the atoms in the immediate vicinity of the copper ion. For this compound, EXAFS fitting would be expected to reveal four nitrogen atoms (the first coordination shell) at a Cu-N bond distance of approximately 1.97-2.00 Å, consistent with values reported for other Cu(II) porphyrins and tetrapyrroles. researchgate.netpsu.edu This technique can unequivocally confirm the coordination of the copper ion by the four nitrogen atoms of the pyropheophorbide macrocycle. researchgate.net

Table 3: Typical Cu K-edge XAS Data for Cu(II) Tetrapyrrole Complexes An interactive table summarizing characteristic XAS features and structural parameters.

| Complex Type | XANES Pre-Edge Feature (eV) | XANES Edge Feature (eV) | EXAFS Derived Cu-N Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Cu(II) Porphyrin | ~8977 (1s→3d) | ~8986 (1s→4p₂) | 1.97 - 2.00 | Square Planar | researchgate.netnih.gov |

| Cu(II) Corrole | ~8978 (1s→3d) | ~8987 (1s→4p₂) | 1.89 - 1.92 | Contracted Square Planar | nih.gov |

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, yielding precise atomic coordinates and details of the molecular and crystal packing. While a specific crystal structure for this compound is not prominently reported, extensive crystallographic data on related Cu(II) porphyrins and tetrapyrroles establish the expected coordination geometry. researchgate.netpsu.edu

In the vast majority of these complexes, the Cu(II) ion adopts a four-coordinate, square-planar, or slightly distorted square-planar geometry, being chelated by the four nitrogen atoms of the macrocycle. mdpi.compsu.edu The Cu-N bond distances typically fall within the range of 1.98 to 2.02 Å. researchgate.netpsu.edu The copper atom usually lies very close to or exactly in the mean plane of the four coordinating nitrogen atoms (N₄ plane). psu.edu

The porphyrin macrocycle itself can exhibit deviations from planarity, adopting conformations such as saddle, ruffle, or dome shapes, often in response to steric strain from peripheral substituents or crystal packing forces. researchgate.net These distortions are quantifiable by the displacement of the macrocycle atoms from the mean skeletal plane. In some cases, weak axial interactions with solvent molecules or counter-ions can lead to five-coordinate (square pyramidal) or six-coordinate (distorted octahedral) geometries, which would be clearly resolved by XRD. rsc.orgresearchgate.net

Table 4: Representative XRD Coordination Geometry Data for Related Cu(II) Tetrapyrrole Complexes An interactive table showing typical coordination numbers, geometries, and bond lengths from XRD studies.

| Compound | Coordination Number | Coordination Geometry | Average Cu-N Bond Length (Å) | Displacement of Cu from N₄ Plane (Å) | Reference |

|---|---|---|---|---|---|

| [5,10-Dipyridyl-15,20-diphenylporphinato]Cu(II) | 4 | Slightly Distorted Square Planar | ~2.00 | 0.042 | psu.edu |

| Binuclear Cu(II)-dipyriamethyrin | 5/6 | Asymmetric/Distorted | 1.87 - 2.11 | - | mdpi.com |

| Cu(II) Porphyrin Cages | 4 | Highly Deformed Square Planar | 1.98 - 2.02 | Variable | researchgate.net |

Chromatographic and Separation Techniques for Purity and Derivative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for separating it from related chlorophyll (B73375) derivatives, such as Cu-pheophorbide a, Cu-pheophytins, and their metal-free counterparts. nih.govoup.com Reversed-phase HPLC (RP-HPLC) is most commonly employed for this purpose. whiterose.ac.uk

A typical RP-HPLC setup utilizes a nonpolar stationary phase, such as a C18 (octadecyl-silica) column, and a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the hydrophobic nature of the pyropheophorbide macrocycle, gradient elution is often required for effective separation. Mobile phases typically consist of mixtures of solvents like methanol, acetonitrile (B52724), water, and acetone, often with modifiers such as ammonium (B1175870) acetate (B1210297) or acetic acid to improve peak shape and resolution. nih.govnih.govgoogle.com

Detection is commonly performed using a photodiode array (PDA) detector, which records the full UV-Vis spectrum for each eluting peak. nih.gov this compound exhibits a characteristic intense Soret band around 420-425 nm and a Q-band around 650-655 nm, allowing for sensitive and selective detection. researchgate.net Fluorescence detection can also be used, offering enhanced sensitivity for some derivatives. researchgate.net For unequivocal identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the gold standard, providing both retention time and mass-to-charge ratio data for each separated component. nih.govnih.gov The purity of a sample of this compound can be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all detected peaks in the chromatogram. whiterose.ac.uk

Table 5: Typical HPLC Parameters for the Analysis of this compound and Related Derivatives An interactive table listing common columns, mobile phases, and detection methods.

| Column | Mobile Phase System (Gradient Elution) | Detector(s) | Typical Retention Behavior | Reference |

|---|---|---|---|---|

| C18 (e.g., Inertsil ODS-2, Luna C18) | Methanol / Water / Acetic Acid | PDA (423 nm) | Separates Cu-pheophorbide a, Cu-chlorin e4, Cu-rhodin g7 | nih.gov |

| C18 (e.g., HALO C18) | Water / Ammonium Acetate / Methanol / Acetonitrile | PDA, QTOF-MS | Separates Cu-pyropheophytin a, Cu-pheophytin a, etc. | nih.gov |

| C18 (stainless steel) | Water / Ion Pair Reagent / Methanol / Acetone | PDA (430 nm, 654 nm) | Specific detection of Cu-pyropheophytin a | nih.govgoogle.com |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chlorophyll derivatives, including this compound. The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation based on the polarity of the analytes.

In the analysis of chlorophylls and their metal complexes, reversed-phase (RP) HPLC is commonly utilized. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. For instance, a gradient elution system using a mixture of water/ammonium acetate, acetonitrile, and reagent alcohol has been successfully employed to separate a range of pigments, including this compound. nih.gov The chromatographic separations are often performed on columns such as a HALO C18 Symmetry column (75 mm × 4.6 mm i.d., 2.7 µm) with the column temperature maintained at 25 °C. nih.gov

The coupling of HPLC with a photodiode array (PDA) detector allows for the monitoring of the elution at specific wavelengths. For copper-containing chlorophyll derivatives, detection is often carried out at wavelengths around 400-430 nm and 650 nm. nih.govencyclopedia.pub For example, a λmax of 654 nm has been suggested for the screening of Cu-pyropheophytin a. encyclopedia.pubmdpi.com

When HPLC is coupled with Mass Spectrometry (HPLC-MS), it becomes an even more powerful tool, providing not only retention time data but also mass-to-charge ratio (m/z) information, which is critical for structural elucidation and unambiguous identification. nih.gov Techniques like electrospray ionization (ESI) are frequently used interfaces between the HPLC and the mass spectrometer for the analysis of these thermally labile compounds. nih.govcsic.es HPLC-MS analysis can provide detailed structural information, confirming the presence of this compound and distinguishing it from other related compounds like Cu-pheophorbide a. nih.govnih.gov For example, the calculated [M+H]⁺ for Cu-pheophorbide a is 654.190, with an observed value of 654.193. nih.gov

Research on table olives has utilized HPLC-MS/MS to identify and quantify various metallo-chlorophyll complexes. nih.gov In these studies, this compound was identified as one of the copper chlorophyll derivatives present. tdx.cat The technique is sensitive and selective enough to differentiate between various derivatives, even in complex food matrices. nih.gov

Table 1: HPLC and HPLC-MS Parameters for this compound Analysis

| Parameter | Description | Source |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govmdpi.com |

| Stationary Phase | HALO C18 Symmetry column (75 mm × 4.6 mm i.d., 2.7 µm) | nih.gov |

| Mobile Phase | Gradient of water/1 M ammonium acetate/methanol, acetonitrile, and reagent alcohol | nih.gov |

| Flow Rate | 1.25 mL/min | nih.gov |

| Column Temperature | 25 °C | nih.gov |

| Detection | Photodiode Array (PDA) at ~650 nm | nih.gov |

| Mass Spectrometry | Electrospray Ionization (ESI) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Conjugate Stability Assessment

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. neliti.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher backpressures. neliti.com These characteristics make UPLC particularly well-suited for the analysis of complex mixtures and for stability-indicating assays of conjugates.

The stability of conjugates, such as those involving this compound, is a critical parameter for their development and application. UPLC methods can be developed and validated to monitor the degradation of a conjugate over time and under various stress conditions (e.g., hydrolytic, oxidative, photolytic). mdpi.comnih.gov

A typical UPLC method for stability assessment involves a reversed-phase column (e.g., C18, 2.1 × 50 mm, 1.7 µm) and a gradient elution with a mobile phase consisting of aqueous and organic solvents, often with an acid modifier like formic acid to improve peak shape. mdpi.comnih.gov The high resolving power of UPLC allows for the efficient separation of the parent conjugate from its potential degradation products. mdpi.comnih.gov

For instance, a validated UPLC method was developed to assess the chemical kinetics of a mycophenolic acid-curcumin conjugate. mdpi.comnih.gov This method was able to separate the conjugate from its parent compounds and other degradation products, demonstrating the utility of UPLC in stability studies. mdpi.comnih.gov While this example does not directly involve this compound, the principles are directly applicable to assessing the stability of its conjugates. The enhanced separation efficiency of UPLC would be invaluable in resolving the parent this compound conjugate from any free this compound or other degradation products that might form.

The application of UPLC-PDA-MS/MS has been described for the simultaneous determination of chlorophyll a and b and 46 of their derivatives, showcasing the power of this technique to handle complex mixtures of these pigments. tdx.cat The separation was achieved using a ternary gradient of methanol, isopropanol, acetonitrile, and water with ammonium acetate. tdx.cat

Table 2: UPLC System Parameters for Stability Studies

| Parameter | Description | Source |

| Technique | Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC) | mdpi.comnih.gov |

| Stationary Phase | C18 column (e.g., 2.1 × 50 mm id, 1.7 µm) | mdpi.comnih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile (both containing 0.1% formic acid) | mdpi.comnih.gov |

| Flow Rate | 0.6 mL/min | mdpi.comnih.gov |

| Column Temperature | 33 °C | mdpi.comnih.gov |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) | tdx.cat |

Coordination Chemistry and Electronic Structure Investigations of Cu Ii Pyropheophorbide a

Elucidation of Metal-Ligand Interactions and Coordination Geometries

The coordination environment of the copper(II) ion within the pyropheophorbide a macrocycle is a critical determinant of its physicochemical properties.

Detailed Analysis of Copper(II) Coordination Sphere and Ligand Field Effects

The central copper(II) ion in Cu(II) pyropheophorbide a is typically coordinated to the four nitrogen atoms of the pyropheophorbide a ligand in a square planar geometry. This arrangement is a common feature for metalloporphyrins. The interaction between the d-orbitals of the copper(II) ion and the ligand's molecular orbitals gives rise to distinct ligand field effects that influence the electronic structure and spectroscopic properties of the complex. The d-orbital splitting pattern in a square planar environment results in a unique set of electronic transitions.

Axial ligation, the binding of additional ligands along the axis perpendicular to the porphyrin plane, can significantly modify the coordination sphere. For instance, the presence of axial ligands can shift the geometry from square planar to square pyramidal or even octahedral. This change in coordination geometry directly impacts the ligand field strength and, consequently, the d-orbital energies. Spectroscopic techniques are crucial in probing these interactions. For example, changes in the absorption spectra, such as shifts in the Q and Soret bands, can provide evidence for axial ligation.

Factors Influencing Coordination Mode and Stability

The coordination mode and stability of this compound are not static and can be influenced by several external factors.

Solvent Effects: The nature of the solvent can play a significant role in the coordination chemistry. Coordinating solvents can act as axial ligands, binding to the central copper ion and altering the electronic properties of the complex. The stability of these solvent-ligated species depends on the donor strength of the solvent and its concentration.

Ancillary Ligands: The introduction of external, or ancillary, ligands can lead to the formation of new coordinated species. The binding affinity of these ligands to the copper center is a key factor. For example, nitrogenous bases like pyridine (B92270) can readily coordinate to the axial position of the copper ion, leading to observable changes in the spectroscopic and electrochemical properties of the complex. The stability of these adducts is governed by the equilibrium constant for the ligation reaction.

Redox Chemistry of Copper(II) in Pyropheophorbide a Systems

The redox chemistry of this compound is another crucial aspect of its characterization. The copper center can undergo redox reactions, typically involving the Cu(II)/Cu(I) couple. The redox potential of this couple is sensitive to the coordination environment. Factors such as the nature of axial ligands can significantly shift the redox potential. For instance, the coordination of a strong donor ligand can stabilize the Cu(II) state, making its reduction more difficult and thus shifting the redox potential to more negative values. Electrochemical studies, such as cyclic voltammetry, are instrumental in determining these redox potentials and understanding the factors that influence them.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide invaluable insights into the structure and properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Property Rationalization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating metalloporphyrin systems. DFT calculations can be employed to:

Predict Molecular Structures: Optimize the geometry of this compound and its ligated forms, providing detailed information on bond lengths and angles in the coordination sphere.

Rationalize Spectroscopic Properties: Calculate electronic absorption spectra, which can be compared with experimental data to validate the predicted structures and understand the nature of the electronic transitions. This includes the assignment of the characteristic Q and Soret bands.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Structural Optimization | Prediction of bond lengths, angles, and overall geometry of the coordination complex. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Property Rationalization | Calculation and interpretation of electronic absorption spectra (Q and Soret bands). |

Photophysical Properties and Their Deliberate Modulation for Research Applications

Comprehensive Studies of Fluorescence Quantum Yields and Excited State Lifetimes

The introduction of a paramagnetic Cu(II) ion into the porphyrin-like structure of pyropheophorbide a drastically alters its emissive properties. Unlike its metal-free counterpart, which exhibits significant fluorescence, Cu(II) Pyropheophorbide a is characterized by highly efficient fluorescence quenching. researchgate.net This phenomenon is attributed to the interaction between the unpaired electron of the paramagnetic Cu2+ cation and the triplet excited states of the porphyrin macrocycle. mdpi.com This interaction provides a rapid, non-radiative decay pathway for the excited state, which significantly shortens the excited state lifetime and reduces the fluorescence quantum yield to a negligible value. researchgate.netmdpi.com

Studies on the complexation of pyropheophorbide-a methyl ester (PPME) with Cu(II) ions have demonstrated this quenching effect, where the formation of the metallochlorin complex leads to a distinct change in the absorption spectrum and a near-complete suppression of fluorescence. researchgate.net The fluorescence decay upon addition of Cu(II) has been observed to be time-resolved, occurring on a scale of minutes to hours, with the rate dependent on the cation concentration. researchgate.net While specific quantum yield and lifetime values for the fully complexed this compound are often too low to be precisely measured and reported, they stand in stark contrast to the parent molecule. For comparison, a derivative of pyropheophorbide-a in DMSO was found to have a fluorescence quantum yield of 34% and a fluorescence lifetime of 7.4 ns. researchgate.net

| Compound | Solvent/Medium | Fluorescence Quantum Yield (ΦF) | Excited State Lifetime (τ) | Reference |

|---|---|---|---|---|

| Pyropheophorbide-a derivative | DMSO | 0.34 (34%) | 7.4 ns | researchgate.net |

| This compound | Aqueous/Organic | Very low / Efficiently quenched | Significantly shortened | researchgate.net |

Singlet Oxygen Generation Efficiency and Mechanistic Pathways

Despite its poor fluorescence, this compound can function as a photosensitizer for the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). The mechanism for ROS generation in paramagnetic copper porphyrins involves photoactivation, leading to the formation of excited states capable of interacting with molecular oxygen. rsc.org However, the process is complex, as the Cu(II) ion plays a dual role. While the complex can produce singlet oxygen, the Cu(II) ion itself has been shown to be an efficient scavenger of singlet oxygen. rsc.orgnih.gov This quenching effect can reduce the net yield of ¹O₂. For instance, at a concentration of 10⁻² M, Cu(II) was found to inhibit the production of ¹O₂ by 88%. nih.gov

| Compound / System | Condition | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Cu(II)-Pyropheophorbide a-Cystine Conjugate (CuPPaCC) | Baseline | 0.34 (34%) | nih.gov |

| Cu(II)-Pyropheophorbide a-Cystine Conjugate (CuPPaCC) | Stimulated by Tumor Microenvironment | 0.565 (56.5%) | nih.gov |

| Cu(II) ion | As a scavenger (at 10⁻² M) | Inhibits ¹O₂ production by 88% | nih.gov |

Investigation of Aggregation Behavior and Its Influence on Photophysical Attributes in Various Media

Pyropheophorbide-a and its derivatives are known to aggregate in aqueous solutions due to the hydrophobic nature of the porphyrin core. mdpi.com This self-assembly can lead to the formation of different types of aggregates, such as J-aggregates, which are characterized by a bathochromic (red) shift in the absorption bands and weak fluorescence. researchgate.netmdpi.com The formation of aggregates is a critical factor as it generally diminishes photodynamic activity due to the reduction of the excited triplet state emission in the aggregated form. mdpi.com

The presence of the Cu(II) ion can further influence this aggregation behavior. While direct studies on the aggregation of this compound are limited, research on other systems shows that Cu(II) ions can induce and accelerate the aggregation of peptides and proteins. nih.govnih.gov It is proposed that copper ions can act as a bridge between molecules, increasing peptide-peptide binding forces and promoting self-association. plos.org A similar mechanism could potentially influence the aggregation of this compound, where the metal ion facilitates the formation of larger, non-fibrillar aggregates. In any aggregated state, the photophysical attributes are significantly altered, typically resulting in broadened absorption spectra and quenched fluorescence and singlet oxygen production. mdpi.com

Strategies for Photophysical Property Enhancement and Tuning through Chemical Modification and Environmental Control

The photophysical properties of this compound can be deliberately modulated for specific applications through chemical modification and control of the local environment. These strategies aim to overcome the inherent quenching effects or to activate the compound's photosensitizing capabilities in a targeted manner.

Environmental Control: The local environment, including solvent polarity, pH, and the presence of specific biomolecules, can be used to tune the compound's properties. mdpi.comnih.gov A notable example is the aforementioned CuPPaCC conjugate, which was designed to respond to the tumor microenvironment (TME). When stimulated by the TME, the conjugate's singlet oxygen yield increased significantly from 34% to 56.5%. nih.gov This demonstrates a powerful method for enhancing photophysical activity specifically at a target site, by designing the molecule to respond to local environmental cues like pH or redox potential. This approach minimizes off-target effects and maximizes the desired photochemical outcome.

Advanced Research Applications of Cu Ii Pyropheophorbide a Systems

Molecular Imaging Probe Development and Characterization

The unique physicochemical properties of Cu(II) Pyropheophorbide a have positioned it as a versatile platform for the development of advanced molecular imaging probes. Its intrinsic optical characteristics, coupled with the ability to chelate copper isotopes, allow for its application in multiple imaging modalities, providing comprehensive diagnostic information.

Optical Imaging Capabilities (Fluorescence and Photoacoustic Imaging)

This compound, a derivative of chlorophyll (B73375), possesses a porphyrin-like structure that imparts strong absorption in the near-infrared (NIR) region. This characteristic is highly advantageous for in vivo optical imaging, which utilizes light to visualize biological processes at the molecular level. Optical imaging is non-invasive, cost-effective, and does not involve ionizing radiation, making it a powerful tool in preclinical research. ku.ac.aeresearchgate.net

Fluorescence Imaging: Pyropheophorbide-a and its metallated complexes exhibit fluorescence, emitting light at a longer wavelength after excitation by a light source. This property allows for high-sensitivity imaging of biological targets. However, a significant challenge for in vivo fluorescence imaging is the limited penetration depth of light through biological tissues due to scattering and absorption. researchgate.net

Photoacoustic (PA) Imaging: To overcome the depth limitations of fluorescence imaging, photoacoustic imaging has emerged as a powerful alternative. ku.ac.aemdpi.com This hybrid modality combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. ku.ac.aemdpi.com When a molecule like this compound absorbs pulsed laser light, it undergoes rapid thermal expansion, generating ultrasonic waves that can be detected by a transducer. This "light in, sound out" approach provides high-resolution images at greater depths than purely optical methods. ku.ac.ae Probes based on this principle have been developed for the specific in vivo imaging of Cu(II) in tumors, leveraging the high sensitivity and resolution of PA imaging. mdpi.compurdue.edu

Positron Emission Tomography (PET) Imaging with Copper-64-Labeled Conjugates

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that provides quantitative functional information about physiological processes in the body. researchgate.net The development of PET probes using this compound involves chelating the positron-emitting radionuclide, Copper-64 (⁶⁴Cu).

Copper-64 is an ideal radioisotope for PET imaging due to its favorable decay characteristics, including a half-life of 12.7 hours, which allows for imaging at later time points, crucial for molecules with slower clearance rates. nih.govmdpi.com Its versatility allows for the labeling of a wide array of molecules, from small peptides to large nanoparticles. nih.govmdpi.com

Researchers have successfully synthesized conjugates where ⁶⁴Cu is stably chelated within the pyropheophorbide-a macrocycle. These radiolabeled probes can be administered in trace amounts to visualize and quantify their distribution in vivo using a PET scanner. researchgate.net This approach enables whole-body imaging and provides excellent sensitivity for detecting diseased tissues, such as tumors, where the probe may accumulate. nih.gov

A key advantage of PET is its quantitative nature, allowing for the accurate measurement of probe concentration in tissues. This data is invaluable for dosimetry calculations and for assessing the targeting efficiency of the probe. mdpi.com

Design and Evaluation of Dual-Modal Imaging Probes

To harness the complementary strengths of different imaging techniques, dual-modal probes incorporating this compound have been designed. These "all-in-one" agents combine, for instance, the high sensitivity of PET with the high resolution of optical imaging, providing a more comprehensive understanding of biological systems. nih.gov

A prime example is the development of a probe that combines ⁶⁴Cu-labeled Pyropheophorbide-a for PET imaging with the intrinsic optical properties of the pyropheophorbide molecule for fluorescence or photoacoustic imaging. nih.gov Such a construct allows for correlative imaging, where PET can be used for whole-body screening and quantification, while optical imaging can provide high-resolution information on a more localized region of interest. researchgate.net

The evaluation of these dual-modal probes involves a multi-step process. In vitro studies confirm the stability of the probe and its binding affinity to the target. In vivo imaging studies in preclinical models are then performed to assess the probe's biodistribution, target accumulation, and clearance profile using both imaging modalities simultaneously. This integrated approach allows researchers to validate biological phenomena from independent perspectives, enhancing diagnostic accuracy. researchgate.net

| Imaging Modality | Strengths | Limitations | Role in Dual-Modal Probe |

| Optical Imaging (Fluorescence/PA) | High resolution, non-ionizing, cost-effective | Limited tissue penetration depth | Provides high-resolution anatomical and functional details of localized areas. |

| PET Imaging | High sensitivity, quantitative, whole-body imaging | Lower spatial resolution, involves ionizing radiation | Offers sensitive detection and quantification of the probe throughout the body. |

Targeted Delivery Strategies in Preclinical Biological Models

A critical aspect of developing effective imaging probes is ensuring their specific accumulation at the site of disease while minimizing uptake in healthy tissues. To achieve this, this compound systems are often engineered with targeting moieties or incorporated into advanced delivery platforms.

Receptor-Mediated Targeting Approaches (e.g., Integrin αvβ3, Folate Receptor)

One of the most effective targeting strategies is to attach a ligand that binds to a specific receptor overexpressed on the surface of cancer cells. This receptor-mediated approach enhances the concentration of the imaging probe at the tumor site, improving the signal-to-background ratio.

Integrin αvβ3 Targeting: Integrin αvβ3 is a cell surface receptor that is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells. Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are known to bind to integrin αvβ3 with high affinity and specificity. nih.gov Researchers have synthesized conjugates by linking RGD peptides to this compound. For example, a dual-modal PET/optical probe, ⁶⁴Cu-Pyro-3PRGD₂, was developed by conjugating a pyropheophorbide-a derivative with an RGD dimer peptide. nih.gov Preclinical studies with this probe demonstrated high tumor-specific accumulation in animal models, which was significantly reduced in blocking studies where the integrin receptors were pre-saturated, confirming the targeting specificity. nih.gov

Folate Receptor Targeting: The folate receptor is another attractive target, as it is frequently overexpressed in a variety of cancers, including ovarian and lung cancer, while having limited expression in normal tissues. Folic acid can be readily conjugated to imaging agents to facilitate their targeted delivery. Pyropheophorbide has been conjugated with folic acid via a peptide linker to improve the targeted delivery of the near-infrared imaging agent to tumors expressing the folate receptor. researchgate.net This strategy enhances the efficiency of probe accumulation at the target site.

| Target Receptor | Targeting Ligand | Rationale for Use | Example Conjugate System |

| Integrin αvβ3 | RGD Peptides | Overexpressed on tumor cells and angiogenic vasculature. | ⁶⁴Cu-Pyro-3PRGD₂ for dual-modal PET/optical imaging. nih.gov |

| Folate Receptor | Folic Acid | Overexpressed on various cancer cells with low expression in normal tissue. | Pyropheophorbide-folic acid conjugate for NIR imaging. researchgate.net |

Nanomaterial Conjugation for Enhanced Biocompatibility, Accumulation, and Clearance

Natural porphyrins and their derivatives, like pyropheophorbide-a, are often hydrophobic, which can lead to poor solubility in aqueous environments and non-specific uptake by healthy tissues. To overcome these limitations, this compound can be conjugated to or encapsulated within various nanomaterials. This strategy improves biocompatibility, enhances tumor accumulation, and modulates clearance pathways.

Enhanced Biocompatibility and Solubility: Nanocarriers such as liposomes, polymeric nanoparticles, and silica nanoparticles can encapsulate hydrophobic molecules like pyropheophorbide-a, rendering them water-soluble and improving their stability in the bloodstream. Surface modification of these nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, further enhances biocompatibility and reduces uptake by the reticuloendothelial system, prolonging circulation time.

Enhanced Accumulation: Nanoparticles can passively accumulate in solid tumors through the enhanced permeability and retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size (typically 10-200 nm) to extravasate and become trapped within the tumor microenvironment. This passive targeting mechanism significantly increases the concentration of the imaging agent at the tumor site.

Modulated Clearance: The size of the nanoparticle conjugate plays a crucial role in its clearance from the body. Larger nanoparticles are typically cleared by the liver and spleen (hepatobiliary clearance). In contrast, ultra-small nanoparticles, generally less than 6-8 nm in diameter, can be efficiently eliminated through the kidneys (renal clearance). By carefully designing the size of the nanocarrier, it is possible to promote rapid renal clearance, which is desirable for imaging agents to minimize long-term retention and potential toxicity.

Mechanistic Research in Photodynamic and Chemodynamic Systems

The unique photochemical and redox properties of this compound have positioned it as a significant subject of mechanistic research, particularly in the fields of photodynamic and chemodynamic cancer therapies. Scientists are exploring its fundamental interactions with light and the tumor microenvironment to devise more effective and targeted treatment strategies.

Fundamental Photodynamic Therapy (PDT) Mechanisms in vitro and in vivo Research Models

Photodynamic therapy (PDT) relies on a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized cell death. This compound and its derivatives are potent photosensitizers, and their mechanisms of action have been elucidated through numerous studies.

The foundational mechanism of PDT involves the photosensitizer absorbing light energy, which transitions it from a low-energy ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity. Research on a novel methyl pyropheophorbide-a derivative demonstrated a high singlet oxygen quantum yield of 65.98%, underscoring the efficiency of this process. nih.gov This production of singlet oxygen is considered the primary photochemical event leading to cell death. nih.gov

In vitro studies using various cancer cell lines have detailed the cellular and molecular consequences of PDT with pyropheophorbide-a systems. A primary outcome is the induction of apoptosis, or programmed cell death. Evidence for this apoptotic pathway includes:

DNA Fragmentation: Detected by assays like the TUNEL assay, indicating the cleavage of DNA, a hallmark of late-stage apoptosis. rsc.org

Caspase Cascade Activation: The appearance of cleaved poly (ADP-ribose) polymerase (PARP) fragments, such as the p85 fragment, signifies the activity of caspases, which are the executioner enzymes of apoptosis. rsc.org

Changes in Cell Permeability: Early apoptotic events include alterations to the cell membrane, which can be observed using specific dyes that differentiate between live, apoptotic, and necrotic cells. rsc.org

The specific molecular structure of the photosensitizer plays a critical role in its efficacy. Studies on derivatives of 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH) have shown that the presence and nature of charged functional groups significantly influence cellular uptake and, consequently, PDT effectiveness. rsc.org For instance, photosensitizers modified with cationic amine groups demonstrated higher cellular binding and uptake compared to the parent HPPH or derivatives with multiple anionic carboxylic acid groups, which showed reduced uptake. rsc.org This suggests that cellular destruction is heavily conditioned by the charge and lipophilicity of the photosensitizer. rsc.org

In vivo research using tumor-bearing animal models has corroborated the potent anti-cancer effects observed in vitro. Studies comparing a novel 3-substituted methyl pyropheophorbide-a derivative, named Photomed, with clinically approved photosensitizers demonstrated its superior efficacy. nih.gov In murine models with squamous cell carcinoma, Photomed-PDT was effective in treating both small and large tumors, proving to be safe without laser irradiation and highly effective upon light activation. nih.gov

| Research Model | Key Mechanistic Finding | Outcome |

| In Vitro (PSMA+ Prostate Cancer Cells) | Induction of apoptosis via caspase activation and DNA fragmentation following targeted delivery. rsc.org | Selective destruction of cancer cells expressing Prostate-Specific Membrane Antigen (PSMA). rsc.org |

| In Vitro (Murine Colon26 & RIF Cells) | Cellular uptake and PDT efficacy are dictated by the charge and lipophilicity of the photosensitizer. rsc.org | Cationic derivatives showed enhanced uptake and phototoxicity compared to anionic derivatives. rsc.org |

| In Vitro (Cancer Cell Lines) | High singlet oxygen quantum yield (65.98%) is the major driver of phototoxicity. nih.gov | Efficient cancer cell killing under light irradiation. nih.gov |

| In Vivo (SCC VII Tumor-Bearing Mice) | Superior anti-tumor effect compared to clinically approved photosensitizers. nih.gov | Effective treatment of both small and large tumors with minimal toxicity. nih.gov |

Synergistic Approaches: Combining Photodynamic Therapy with Chemodynamic Therapy

A promising evolution in cancer therapy involves combining PDT with chemodynamic therapy (CDT) in a single system, and this compound is ideally suited for this dual-modality approach. This synergy aims to overcome key limitations of standalone therapies, such as the oxygen dependence of PDT and the insufficient reactivity of CDT.

The core of this synergistic strategy lies in a specially designed conjugate, such as a Cu(II)-Pyropheophorbide a-Cystine (CuPPaCC) system. researchgate.netnih.gov This conjugate is engineered to respond to the unique conditions of the tumor microenvironment (TME). researchgate.netnih.gov

The mechanism unfolds as follows:

Tumor Microenvironment Trigger: Within the TME, the conjugate is designed to release its components: the Cu(II) ions and the pyropheophorbide a-cystine moiety. researchgate.netnih.gov

Chemodynamic Therapy (CDT): The released Cu(II) ions initiate a Fenton-like reaction. Intracellular glutathione (B108866) (GSH), often overexpressed in cancer cells, reduces Cu(II) to Cu(I). This Cu(I) then reacts with endogenous hydrogen peroxide (H₂O₂) to produce highly cytotoxic hydroxyl radicals (•OH). researchgate.net This process not only generates a potent ROS but also depletes the cancer cells' primary antioxidant defense, GSH, making them more vulnerable to oxidative stress. researchgate.netnih.gov

Photodynamic Therapy (PDT): Upon light irradiation, the pyropheophorbide a component functions as a classic photosensitizer, generating singlet oxygen to induce cell death. researchgate.netnih.gov The release from the initial conjugate can enhance this activity; for example, the singlet oxygen yield of the CuPPaCC system increased from 34% to 56.5% after being stimulated by the TME. researchgate.netnih.gov

This dual ROS-generating mechanism, coupled with glutathione depletion and hypoxia alleviation, results in a powerful synergistic antitumor effect that has been demonstrated in both in vitro and in vivo models. researchgate.netnih.gov

| Therapeutic Modality | Mechanism | Key Reactive Species | Advantage |

| Photodynamic Therapy (PDT) | Pyropheophorbide a absorbs light, transfers energy to molecular oxygen. researchgate.netnih.gov | Singlet Oxygen (¹O₂) | Localized, light-activated cytotoxicity. |

| Chemodynamic Therapy (CDT) | Released Cu(II) undergoes a Fenton-like reaction with endogenous H₂O₂. researchgate.netnih.govresearchgate.net | Hydroxyl Radical (•OH) | Independent of external light; depletes glutathione. researchgate.netnih.gov |

| Synergy | Dual ROS generation, GSH depletion, and oxygen production to relieve hypoxia. researchgate.netnih.gov | ¹O₂ and •OH | Overcomes hypoxia-related resistance and enhances overall oxidative stress on cancer cells. researchgate.netnih.gov |

Development of Fluorescent and Electrochemical Sensors for Metal Ions

Beyond its therapeutic applications, the pyropheophorbide a macrocycle has been explored for its potential in chemical sensing, leveraging its inherent optical properties.

Design and Application as Fluorescent Sensors for Copper(II) Ions

The interaction between the pyropheophorbide a molecule and copper(II) ions forms the basis of a fluorescent sensing system. Pyropheophorbide a and its derivatives, such as pyropheophorbide-a methyl ester (PPME), are naturally fluorescent. rsc.orgnih.gov However, when they selectively bind with paramagnetic metal ions like Cu(II), this fluorescence can be efficiently "turned off" or quenched. rsc.orgnih.gov

The design of this sensor system is based on the following principles:

Selective Complexation: The pyropheophorbide macrocycle acts as a ligand that can selectively chelate Cu(II) ions. Studies have shown that PPME selectively complexes with Cu(II) over other biologically relevant metal ions. rsc.orgnih.gov

Fluorescence Quenching: The binding of the Cu(II) ion to the PPME molecule leads to a significant quenching of the compound's fluorescence emission. rsc.orgnih.gov This quenching is the primary signal for the detection of copper. The paramagnetic nature of Cu(II) may facilitate electron spin-orbit coupling, transforming the excited singlet state of the photosensitizer into a non-emissive triplet state, thus quenching the fluorescence.

Concentration Dependence: The degree of fluorescence quenching is directly related to the concentration of Cu(II) ions. rsc.orgnih.gov This relationship allows for the quantitative determination of copper concentrations, with studies demonstrating detection capabilities in the micromolar range. rsc.orgnih.gov

The complexation also results in distinct changes in the absorption spectrum of the pyropheophorbide molecule, providing a secondary method for observing the interaction. rsc.orgnih.gov This application showcases the versatility of the pyropheophorbide a structure, enabling its use not only as a therapeutic agent but also as a sensitive and selective analytical tool for detecting heavy metal ions. rsc.orgnih.gov

| Sensor Component | Analyte | Sensing Mechanism | Signal Output | Application |

| Pyropheophorbide-a methyl ester (PPME) | Copper(II) ions (Cu²⁺) | Selective complexation of Cu²⁺ by the PPME macrocycle. rsc.orgnih.gov | Fluorescence quenching and a shift in the absorption spectrum. rsc.orgnih.gov | Quantitative detection of micromolar concentrations of Cu²⁺. rsc.orgnih.gov |

Mechanistic Studies of Biological and Chemical Interactions of Cu Ii Pyropheophorbide a

Molecular Recognition and Binding Dynamics

The interaction of Cu(II) Pyropheophorbide a with its environment is governed by specific molecular recognition processes and binding dynamics. These interactions are crucial for its subsequent biological and chemical activities.

Studies on the closely related compound, pyropheophorbide-a methyl ester (PPME), reveal a high selectivity for copper (Cu²⁺) ions over other biologically relevant metal ions. researchgate.netresearchgate.net This selective complexation leads to significant changes in the molecule's absorption spectrum and a pronounced quenching of its intrinsic fluorescence. researchgate.netresearchgate.net The fluorescence quenching is both concentration- and time-dependent, indicating a specific and measurable binding event. researchgate.net

The kinetics of this interaction have been quantified, with the formation of the metallochlorin complex following a bimolecular reaction rate law. At 298 K, the rate constant for this complexation was determined to be 650 ± 90 M⁻¹ s⁻¹. researchgate.net

The binding process involves both static and dynamic quenching mechanisms. worldscientific.com Thermodynamic analysis provides deeper insight into the driving forces behind these interactions. For the static quenching component, which involves the formation of a stable ground-state complex, the enthalpy change (ΔHS) and entropy change (ΔSS) are negative. This suggests that van der Waals forces, hydrogen bonds, and electrostatic interactions are the primary drivers for the stable association between PPME and Cu²⁺. worldscientific.com Conversely, the dynamic quenching process, which occurs from transient collisional encounters, is characterized by positive enthalpy (ΔHD) and entropy (ΔSD) values, indicating that hydrophobic forces are the main driving interaction. worldscientific.com For both processes, the Gibbs free energy change (ΔG) is negative, confirming that the binding is a spontaneous process. worldscientific.com

| Parameter | Value | Implication |

|---|---|---|

| Rate Constant (k) | 650 ± 90 M⁻¹ s⁻¹ | Quantifies the speed of complex formation. researchgate.net |

| ΔG (Static & Dynamic) | Negative | Indicates a spontaneous binding process. worldscientific.com |

| ΔHS & ΔSS (Static) | Negative | Driven by hydrogen bonds and van der Waals forces. worldscientific.com |

| ΔHD & ΔSD (Dynamic) | Positive | Driven primarily by hydrophobic forces. worldscientific.com |

This compound and related copper complexes interact with essential biological macromolecules, which influences their distribution and activity. The binding of Cu(II) ions to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been studied extensively. These interactions typically occur through a static quenching mechanism, where a ground-state complex is formed between the copper ion and the protein. nih.govuludag.edu.tr The binding constants (Kb) for BSA–Cu(II) and HSA–Cu(II) have been determined to be 2.42 × 10⁴ M⁻¹ and 0.05 × 10⁴ M⁻¹, respectively, with the process being spontaneous for both proteins. nih.gov It is suggested that there is approximately one binding site for these complexes on the BSA molecule. mdpi.com

The interaction with lipids is also a critical aspect. While direct studies on this compound are limited, research on the interplay between Cu²⁺, the protein α-synuclein, and lipid membranes provides valuable insights. These studies show that Cu²⁺ ions can modulate the interaction between proteins and lipid structures. nih.gov Specifically, lipid membranes can enhance the interaction between a protein's C-terminus and Cu²⁺ ions. nih.gov This suggests that the lipid environment can influence the coordination and structural dynamics of copper-containing compounds and their associated proteins.

| Protein | Binding Constant (Kb) | Binding Sites (n) | Quenching Mechanism |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | 2.42 × 10⁴ M⁻¹ nih.gov | ~1 mdpi.com | Static nih.govuludag.edu.tr |

| Human Serum Albumin (HSA) | 0.05 × 10⁴ M⁻¹ nih.gov | Not specified | Static nih.gov |

Biochemical and Cellular Pathway Modulation

Once inside the cell, this compound can influence key biochemical pathways, notably those related to oxidative stress and cellular responses to hypoxia.

A significant mechanism of action for copper-containing compounds is the depletion of intracellular glutathione (B108866) (GSH). acs.orgnih.gov GSH is a critical antioxidant, and its depletion renders cells vulnerable to oxidative stress. The Cu(II) component of the complex can participate in redox cycling. In a conjugate form, a Cu(II)-Pyropheophorbide a-Cystine molecule has been shown to induce dual glutathione depletion. nih.gov This occurs through a Fenton-like reaction catalyzed by the copper ions and direct interaction with the cystine component. acs.orgnih.gov The copper-catalyzed oxidation of glutathione involves the formation of a catalytic complex between one mole of copper and two moles of glutathione, leading to the consumption of oxygen and the production of reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals. nih.gov This depletion of the primary cellular antioxidant enhances the cytotoxic effects of the compound. nih.gov

Hypoxia-Inducing Factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels and is often associated with tumor progression and resistance to therapy. nih.gov Research has demonstrated that a this compound conjugate can significantly downregulate the expression of HIF-1α. acs.orgnih.gov This effect is linked to the compound's ability to generate oxygen through a photo-chemocycloreaction, which alleviates the hypoxic conditions within the tumor microenvironment that would normally stabilize and activate HIF-1α. acs.orgnih.gov Copper itself is known to be a regulator of HIF-1α activity; while it can be required for HIF-1α to bind to the promoters of certain genes, specific copper complexes or altered copper homeostasis can inhibit its function. semanticscholar.orgnih.gov By reducing hypoxia and modulating copper-dependent signaling, this compound can disrupt this key survival pathway in cancer cells. acs.orgnih.gov

Effects on Cellular Proliferation and Viability in Defined Research Systems

The interaction of this compound with cellular systems has been a subject of investigation, particularly concerning its effects on cell proliferation and viability. The copper (II) ion itself is known to influence cellular processes, and when complexed with pyropheophorbide a, it can participate in cytotoxic activities, often enhanced by photodynamic therapy (PDT).

Research on related copper complexes has shown that their cytotoxic effects are often more pronounced in cancer cells compared to normal cells. nih.govmdpi.com The mechanism of cell death induced by such compounds is frequently apoptosis, a form of programmed cell death characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. mdpi.comyoutube.comakadeum.com In contrast to necrosis, which is a form of uncontrolled cell death resulting from injury and often elicits an inflammatory response, apoptosis is a regulated process that avoids inflammation. youtube.comptglab.com

Studies on pyropheophorbide-a conjugates in the context of PDT have demonstrated that upon irradiation, these molecules can induce apoptosis in cancer cells. nih.govnih.gov For instance, a pyropheophorbide-a conjugate targeted to prostate-specific membrane antigen (PSMA) was shown to cause cell membrane permeability and DNA fragmentation, both hallmarks of apoptosis, in PSMA-positive cancer cells. nih.govnih.gov The process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components and trigger apoptotic pathways. frontiersin.orgmdpi.com

Table 1: Summary of Cytotoxic Effects of Related Copper Complexes and Photosensitizers in Research Systems

| Compound/System | Cell Line(s) | Observed Effects | Primary Mechanism | Reference(s) |

|---|---|---|---|---|

| Pyropheophorbide-a conjugate | LNCaP (PSMA+) | Increased cell permeability, DNA fragmentation | Apoptosis (post-PDT) | nih.govnih.gov |

| Cu(II) cyclopeptides | NCI/ADR-RES | Increased intracellular Cu(II), increased ROS | Oxidative stress-induced cytotoxicity | frontiersin.org |

| Cu(II) complexes with thiourea (B124793) derivatives | SW480, SW620, PC3 | Cytotoxicity in low micromolar range, LDH release, early apoptosis | Apoptosis | mdpi.com |

| Biotinylated Cu(II)-phenanthroline complexes | MDA-MB-231 | Chromatin condensation and fragmentation | Apoptosis | mdpi.com |

Degradation Pathways and Stability Studies of this compound Systems

The stability and degradation of this compound are critical factors influencing its biological and chemical interactions. Understanding these pathways is essential for predicting its behavior in various environments.

This compound, like other porphyrin-based photosensitizers, is susceptible to oxidative degradation, particularly by reactive oxygen species (ROS) such as singlet oxygen (¹O₂). This degradation process, often referred to as photobleaching, can occur during photodynamic therapy as the photosensitizer itself is attacked by the ROS it generates.

Studies on the closely related molecule pheophytin a have shown that the presence of Cu(II) ions can facilitate its oxidative degradation. researchgate.netmdpi.com The mechanism involves the Cu(II) ion acting as a primary electron acceptor, which can lead to the cleavage of the macrocycle. mdpi.com This process is a cooperative one, involving both the copper ion and molecular oxygen. mdpi.com The interaction with Cu(II) can weaken the methine bridges of the tetrapyrrole macrocycle, making it more susceptible to attack by ROS. researchgate.net

Interestingly, while Cu(II) can promote the degradation of the pyropheophorbide a macrocycle, it has also been reported to act as an efficient scavenger of singlet oxygen. nih.gov This suggests a complex interplay where the copper ion may, under certain conditions, either enhance or inhibit oxidative degradation pathways. The quantum yield of ROS generation and the specific reaction conditions are likely to determine the dominant effect. Research on other photosensitizers has demonstrated that singlet oxygen-mediated degradation is a significant pathway for the breakdown of these molecules in aqueous environments. wpmucdn.com

The stability of this compound in environments that mimic physiological conditions, such as saline and serum, is crucial for its potential applications. The behavior of the compound in these media is influenced by factors like aggregation and interaction with biomolecules.